N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core, a sulfonamide group at position 6, and a substituted ethyl side chain containing a 1-methylpyrrole and 4-methylpiperazine moiety. The ethyl-linked 1-methylpyrrole and 4-methylpiperazine substituents likely modulate solubility, pharmacokinetics, and receptor binding. Such structural motifs are common in bioactive molecules targeting enzymes or receptors, particularly in neurological or oncological contexts .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-22-8-10-24(11-9-22)18(17-4-3-7-23(17)2)15-21-29(25,26)16-5-6-19-20(14-16)28-13-12-27-19/h3-7,14,18,21H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSOJRYYERDMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrrole ring, piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 430.57 g/mol.
Biological Activity Overview
The biological activities of the compound can be inferred from studies on similar structures:
- Neuroprotective Effects : Analogous compounds targeting MAP4K kinases have demonstrated neuroprotective properties in motor neurons. Inhibiting these kinases correlates with increased neuronal survival under stress conditions .
- Kinase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit human kinases, which play pivotal roles in cell signaling pathways. Such inhibition can lead to therapeutic effects in neurodegenerative diseases .
- Antimicrobial Potential : The presence of the sulfonamide group suggests potential antimicrobial activity, as seen in other sulfonamide-containing compounds that inhibit bacterial growth by targeting folate synthesis pathways.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, several related research findings provide context:
- MAP4K Inhibitors : A study identified several MAP4K inhibitors that were effective in protecting motor neurons from apoptosis induced by chemical stressors. This suggests that similar compounds may exhibit protective effects through analogous pathways .
- Structural Activity Relationship (SAR) : Research into structurally related compounds has established that modifications to the piperazine and pyrrole rings can significantly alter biological activity, indicating that this compound's design may allow for tailored therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.57 g/mol |
| Potential Activities | Neuroprotection, Antimicrobial |
| Related Compounds | MAP4K inhibitors |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several sulfonamide derivatives and heterocyclic systems. Key analogues include:
Key Comparisons
Compared to the tetrahydroimidazopyridine derivative (), the dihydrobenzodioxine offers greater metabolic stability due to reduced ring strain and fewer reactive sites .
Substituent Effects :
- The ethyl-1-methylpyrrole-4-methylpiperazine side chain in the target compound balances lipophilicity (predicted LogP ~2.5) and solubility, contrasting with the more lipophilic dimethylphenyl-piperazine in CAS 1307784-73-1 (LogP ~3.8) .
- The sulfonamide group enhances polarity compared to carboxamide or ester analogues (e.g., ), likely improving aqueous solubility and hydrogen-bonding capacity .
Intramolecular hydrogen bonding between the sulfonamide and adjacent oxygen in the dihydrobenzodioxine may stabilize the conformation, as seen in 5-hydroxy-flavones (), thereby influencing binding affinity .
The target’s methylpiperazine may confer selectivity for specific kinase isoforms .
Research Findings and Implications
- Pharmacokinetics : The target compound’s moderate LogP (~2.5) and sulfonamide group suggest favorable solubility and oral bioavailability compared to more lipophilic analogues (e.g., CAS 1307784-73-1) .
- Synthetic Accessibility: The dihydrobenzodioxine core can be synthesized via cyclization of catechol derivatives, a well-established route (), whereas purine or chromenone analogues require multi-step heterocyclic syntheses .
- The 4-methylpiperazine’s basic nitrogen may enhance solubility at physiological pH, a critical advantage over non-aminated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
